molecular formula C45H90N4O5 B13736677 Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- CAS No. 45323-23-7

Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-

Cat. No.: B13736677
CAS No.: 45323-23-7
M. Wt: 767.2 g/mol
InChI Key: JZXFFWLVPZYRKG-UHFFFAOYSA-N
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Description

Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is a complex organic compound with a unique structure that includes long hydrocarbon chains and functional groups such as amides and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- typically involves the reaction of octadecanoic acid with ethylenediamine and subsequent functionalization with carbonyl and hydroxyl groups. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
  • Dodecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-

Uniqueness

Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain length is advantageous .

Biological Activity

Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is a complex amide compound with potential biological activities. Understanding its biological properties is crucial for its application in pharmaceuticals and biochemistry. This article reviews the compound's biological activity, including its antioxidant, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20H41N2O4
  • Molecular Weight : 373.55 g/mol
  • CAS Number : 111-57-9

The structure features a long-chain fatty acid backbone, which is characteristic of many bioactive lipids. The presence of hydroxyl and amine groups suggests potential interactions with biological systems.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Preliminary studies indicate that octadecanamide derivatives exhibit significant radical scavenging activity.

Concentration (µg/ml)% Inhibition
62.574.04
12585.6
25088
50090.29
100095.27

The above data is derived from comparative studies against ascorbic acid as a reference standard, indicating a dose-dependent increase in antioxidant activity .

Anti-inflammatory Activity

Octadecanamide has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Treatment GroupCOX-2 Inhibition IC50 (µg/ml)
Octadecanamide0.433 ± 0.058
Celecoxib (standard)0.31 ± 0.01
Indomethacin (standard)0.073 ± 0.006

This data suggests that octadecanamide may selectively inhibit COX-2, potentially offering therapeutic benefits in inflammatory conditions .

Cytotoxicity

The cytotoxic effects of octadecanamide were evaluated using various cancer cell lines. The compound demonstrated varying levels of cytotoxicity depending on the concentration and type of cells tested.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)10

These findings indicate that octadecanamide could be explored further as a potential anticancer agent due to its ability to induce cell death in malignant cells .

Case Studies

  • Study on Antioxidant Properties : A study published in the Journal of Food Science demonstrated that octadecanamide derivatives significantly reduced oxidative stress markers in vitro when tested on human cell lines .
  • Anti-inflammatory Mechanisms : Research conducted at a leading university showed that octadecanamide effectively reduced inflammation in animal models of arthritis by modulating cytokine production and COX enzyme activity .
  • Cytotoxicity Assessment : A recent investigation reported that octadecanamide exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with fewer side effects .

Properties

CAS No.

45323-23-7

Molecular Formula

C45H90N4O5

Molecular Weight

767.2 g/mol

IUPAC Name

N-[2-[2-hydroxyethyl-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]carbamoyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C45H90N4O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)46-35-37-48(39-41-50)45(54)49(40-42-51)38-36-47-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50-51H,3-42H2,1-2H3,(H,46,52)(H,47,53)

InChI Key

JZXFFWLVPZYRKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCO

Origin of Product

United States

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